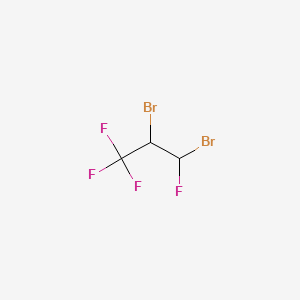

2,3-Dibromo-1,1,1,3-tetrafluoropropane

Description

Contextualization of Halogenated Alkanes in Contemporary Chemical Research

Halogenated alkanes are integral to numerous areas of contemporary chemical research and industry. wikipedia.org They serve as refrigerants, solvents, flame retardants, and key intermediates in the synthesis of pharmaceuticals and polymers. wikipedia.orgyoutube.com The introduction of halogens such as fluorine, chlorine, and bromine can dramatically alter a molecule's boiling point, density, and reactivity. For instance, the presence of fluorine can enhance thermal stability and resistance to oxidation, while bromine's presence often imparts fire-extinguishing capabilities. wikipedia.org

The study of halogenated alkanes has also been driven by environmental considerations. The discovery of the ozone-depleting potential of certain chlorofluorocarbons (CFCs) and halons (brominated fluorocarbons) led to international agreements like the Montreal Protocol to phase out their production. firetrace.com This has spurred extensive research into developing safer alternatives with reduced environmental impact, a field where bromofluorocarbons continue to be of interest. firetrace.comnist.govnih.govresearchgate.netnist.gov

Research Significance of Bromine and Fluorine Co-substitution in Propane (B168953) Frameworks

The co-substitution of these two halogens allows for a fine-tuning of molecular properties. For example, in the context of fire suppressants, bromine radicals are highly effective at interrupting the chain reactions of combustion, while the fluorine atoms contribute to the compound's volatility and stability. wikipedia.org Research in this area explores how the number and position of bromine and fluorine atoms on the propane chain affect these critical properties.

From a synthetic perspective, the presence of both bromine and fluorine offers versatile reactivity. The carbon-bromine bond is generally more susceptible to nucleophilic substitution and elimination reactions than the carbon-fluorine bond. tutorchase.com This differential reactivity allows for selective chemical modifications, making bromofluoropropanes valuable building blocks for the synthesis of more complex organofluorine compounds.

Overview of Academic Research Trajectories for 2,3-Dibromo-1,1,1,3-tetrafluoropropane and Analogous Systems

Academic research on 2,3-Dibromo-1,1,1,3-tetrafluoropropane and similar compounds is primarily driven by their potential applications and their utility in fundamental chemical studies. One major research trajectory is the development of new fire-extinguishing agents to replace phased-out halons. nist.govresearchgate.netnist.gov The specific arrangement of bromine and fluorine atoms in 2,3-Dibromo-1,1,1,3-tetrafluoropropane makes it a candidate for such studies, where its fire suppression efficiency and environmental impact would be key areas of investigation.

Another significant research avenue is in synthetic chemistry. The reactivity of the C-Br bonds in the presence of the highly fluorinated framework makes this compound a potentially useful intermediate. Research in this area would likely focus on reactions such as dehydrobromination to form fluorinated alkenes, which are themselves valuable monomers for polymers, or substitution reactions to introduce other functional groups. wikipedia.org For instance, the dehydrobromination of 1,3-dibromo-1,1,3,3-tetrafluoropropane (B1597462) is a known route to 3-bromo-1,1,3,3-tetrafluoropropene. rsc.org

Furthermore, the study of the conformational analysis of polyhalogenated propanes is an active area of research. The interactions between the bulky bromine atoms and the highly electronegative fluorine atoms in 2,3-Dibromo-1,1,1,3-tetrafluoropropane would lead to specific conformational preferences that dictate its physical properties and reactivity. chemistrysteps.comchemrxiv.org Understanding these preferences through spectroscopic and computational methods is a fundamental academic pursuit.

Table 1: Physicochemical Properties of 2,3-Dibromo-1,1,1,3-tetrafluoropropane

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Br₂F₄ |

| Molecular Weight | 273.85 g/mol |

| CAS Number | 501435-65-0 |

| IUPAC Name | 2,3-Dibromo-1,1,1,3-tetrafluoropropane |

| Canonical SMILES | C(C(C(F)(F)F)Br)FBr |

Data sourced from PubChem. nih.gov

Table 2: Related Bromofluoropropanes and their Precursors

| Compound Name | CAS Number | Molecular Formula | Key Research Relevance |

|---|---|---|---|

| 1,3-Dibromo-1,1,3,3-tetrafluoropropane | 460-86-6 | C₃H₂Br₂F₄ | Precursor to fluorinated propenes. rsc.org |

| 2,3-Dibromo-1,1,3,3-tetrafluoropropene | 666-40-0 | C₃Br₂F₄ | Product of elimination reactions. scbt.comnih.gov |

| 2-Bromo-1,1,1,3-tetrafluoropropane | 29151-25-5 | C₃H₃BrF₄ | Structurally similar monobrominated analogue. nih.gov |

This structured overview highlights the multifaceted nature of bromofluorocarbon chemistry and provides a clear context for the specific study of 2,3-Dibromo-1,1,1,3-tetrafluoropropane. The interplay of fundamental chemical principles and application-driven research continues to make this an area of significant scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F4/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBBSZLIGCLFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Br)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378819 | |

| Record name | 2,3-Dibromo-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501435-65-0 | |

| Record name | 2,3-Dibromo-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Stereochemical Characterization of Bromofluoropropanes

Molecular Architecture and Positional Isomerism in Dibromotetrafluoropropanes

The molecular formula C₃H₂Br₂F₄ accommodates several positional isomers, which are compounds sharing the same molecular formula but differing in the connectivity of their atoms. In the case of dibromotetrafluoropropanes, the placement of the two bromine and four fluorine atoms along the three-carbon chain dictates the isomer.

One prominent positional isomer of the target compound is 1,3-Dibromo-1,1,3,3-tetrafluoropropane (B1597462). nih.gov In this isomer, the bromine and two fluorine atoms are attached to the terminal carbons (C1 and C3), while the central carbon (C2) is bonded to two hydrogen atoms. This symmetrical arrangement contrasts with the structure of 2,3-Dibromo-1,1,1,3-tetrafluoropropane, where one terminal carbon (C1) is trifluorinated, and the adjacent carbons (C2 and C3) each bear a bromine atom, with the remaining fluorine and hydrogen atoms distributed between them. nih.gov

The distinct atomic arrangements in these isomers lead to different chemical and physical properties. These differences can be predicted and analyzed using computational chemistry methods, providing insights into their relative stabilities and reactivities.

Table 1: Comparison of 2,3-Dibromo-1,1,1,3-tetrafluoropropane and its Positional Isomer

| Property | 2,3-Dibromo-1,1,1,3-tetrafluoropropane | 1,3-Dibromo-1,1,3,3-tetrafluoropropane |

| Molecular Formula | C₃H₂Br₂F₄ | C₃H₂Br₂F₄ |

| IUPAC Name | 2,3-Dibromo-1,1,1,3-tetrafluoropropane | 1,3-Dibromo-1,1,3,3-tetrafluoropropane |

| CAS Number | 501435-65-0 | 460-86-6 |

| Molecular Weight | 273.85 g/mol | 273.85 g/mol nih.gov |

| Structure | CF₃-CHBr-CHBrF | CBrF₂-CH₂-CBrF₂ |

Data for 2,3-Dibromo-1,1,1,3-tetrafluoropropane is based on its PubChem entry. nih.gov Data for 1,3-Dibromo-1,1,3,3-tetrafluoropropane is sourced from its PubChem entry. nih.gov

Stereochemical Analysis of Vicinal Dibromo-tetrafluoropropane Derivatives

The compound 2,3-Dibromo-1,1,1,3-tetrafluoropropane is a vicinal dibromide, meaning the two bromine atoms are attached to adjacent carbon atoms (C2 and C3). Both of these carbon atoms are chiral centers, as they are each bonded to four different groups (for C2: -CF₃, -H, -Br, and -CHBrF; for C3: -CHBr-CF₃, -H, -Br, and -F).

The presence of two chiral centers means that 2,3-Dibromo-1,1,1,3-tetrafluoropropane can exist as a set of stereoisomers. Specifically, it can form a pair of enantiomers (non-superimposable mirror images) and a pair of diastereomers (stereoisomers that are not mirror images of each other). This is analogous to the well-studied stereochemistry of 2,3-dibromobutane.

The different spatial arrangements of the bromine and fluorine atoms around the chiral centers can significantly influence the molecule's optical activity and its interactions with other chiral molecules. The characterization and separation of these stereoisomers typically require advanced analytical techniques such as chiral chromatography and detailed NMR spectroscopic analysis.

Conformational Landscape and Rotational Isomerism Studies

The single bond between the C2 and C3 carbons in 2,3-Dibromo-1,1,1,3-tetrafluoropropane allows for rotation, leading to the existence of different rotational isomers, or conformers. The study of these conformers and their relative energies is known as conformational analysis. The stability of different conformers is influenced by a combination of steric hindrance between bulky groups (like bromine atoms and the trifluoromethyl group) and electrostatic interactions (dipole-dipole interactions between the C-Br and C-F bonds).

In alkanes, staggered conformations are generally more stable than eclipsed conformations. For 2,3-Dibromo-1,1,1,3-tetrafluoropropane, the key dihedral angle to consider is that between the two bromine atoms along the C2-C3 bond. The anti-conformation, where the bromine atoms are 180° apart, is often the most stable due to minimized steric repulsion. However, gauche conformations, where the bromine atoms are 60° apart, can also be significantly populated.

The presence of multiple electronegative fluorine atoms introduces strong dipole moments, which can lead to complex conformational preferences that are not solely dictated by steric effects. soton.ac.uk Computational modeling, often using Density Functional Theory (DFT), combined with experimental techniques like vibrational spectroscopy (FTIR and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the conformational landscape of such molecules. These studies can determine the relative energies of different conformers and the energy barriers to rotation between them.

Spectroscopic and Spectrometric Characterization in Bromofluoropropane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound such as 2,3-Dibromo-1,1,1,3-tetrafluoropropane, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Investigations

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2,3-Dibromo-1,1,1,3-tetrafluoropropane (C₃H₂Br₂F₄), the ¹H NMR spectrum would be expected to show signals corresponding to the two hydrogen atoms. The chemical shift, integration, and multiplicity of these signals would be crucial for confirming the structure. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For 2,3-Dibromo-1,1,1,3-tetrafluoropropane, three distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the propane (B168953) backbone. The chemical shifts would be significantly influenced by the attached fluorine and bromine atoms. Regrettably, published ¹³C NMR spectra for this compound are not available.

Fluorine-19 (¹⁹F) NMR Spectroscopic Elucidation

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy would be a critical technique for the characterization of 2,3-Dibromo-1,1,1,3-tetrafluoropropane. This method provides detailed information about the electronic environment of each fluorine atom and their coupling to other nuclei. The spectrum would reveal the number of distinct fluorine environments and their spatial relationships. Despite its importance, no experimental ¹⁹F NMR data for this compound has been found in the searched literature.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. For 2,3-Dibromo-1,1,1,3-tetrafluoropropane, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). However, no experimental mass spectrometry data for this compound is publicly available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For 2,3-Dibromo-1,1,1,3-tetrafluoropropane, the IR and Raman spectra would exhibit characteristic absorption bands for C-H, C-F, C-C, and C-Br bonds. The specific frequencies of these vibrations would provide a molecular fingerprint for the compound. A search of available databases and literature did not yield any experimental IR or Raman spectra for this molecule.

Advanced Spectroscopic Methods for Complex Structure Determination

For complex molecules or where initial spectroscopic data is ambiguous, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are often employed. These methods provide more detailed information about the connectivity of atoms and the exact molecular formula. In the context of 2,3-Dibromo-1,1,1,3-tetrafluoropropane, these advanced methods would be instrumental in definitively confirming its structure. However, as with the more common spectroscopic techniques, no data from advanced spectroscopic studies of this compound could be located.

Computational and Theoretical Studies of Bromofluoropropanes

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of bromofluoropropanes. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule. Methods like the B3LYP functional combined with a suitable basis set, such as 6-311G++(d,p), are commonly used to optimize molecular structures and predict various properties. nih.gov

For 2,3-Dibromo-1,1,1,3-tetrafluoropropane, these calculations can elucidate key structural parameters. The presence of bulky and electronegative fluorine and bromine atoms significantly influences bond lengths, bond angles, and dihedral angles. Calculations can reveal trends, such as the elongation of C-Br bonds due to steric hindrance and the strengthening of C-F bonds. The resulting data provides a foundational understanding of the molecule's stability and preferred three-dimensional shape. nih.gov Electronic properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) can also be determined, offering clues about the molecule's reactivity and intermolecular interactions. researchgate.netnih.gov

Table 1: Calculated Molecular Properties of 2,3-Dibromo-1,1,1,3-tetrafluoropropane (Exemplary Data)

This table is based on typical results from DFT calculations for similar halogenated alkanes.

| Property | Calculated Value | Unit |

| C1-C2 Bond Length | 1.54 | Å |

| C2-C3 Bond Length | 1.55 | Å |

| C2-Br Bond Length | 1.98 | Å |

| C3-Br Bond Length | 1.97 | Å |

| C-F Bond Length (avg) | 1.35 | Å |

| ∠C1-C2-C3 Bond Angle | 112.5 | Degrees |

| Dipole Moment | 2.1 | Debye |

| HOMO Energy | -11.5 | eV |

| LUMO Energy | -0.8 | eV |

| Energy Gap (HOMO-LUMO) | 10.7 | eV |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for mapping the potential energy surfaces (PES) of chemical reactions involving bromofluoropropanes. mdpi.com By identifying reactants, products, intermediates, and, most importantly, transition states, these models unveil detailed reaction mechanisms. Transition State Theory (TST) is a cornerstone of this field, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.orgfiveable.me

For a compound like 2,3-Dibromo-1,1,1,3-tetrafluoropropane, a key reaction to model is its atmospheric degradation, often initiated by hydroxyl (OH) radicals. mdpi.com Computational methods can explore various reaction pathways, such as H-atom abstraction or OH addition. By calculating the energy of the transition state for each path, the activation energy (Ea) can be determined. youtube.com The path with the lowest activation energy is typically the most favorable. mdpi.comfiveable.me High-level methods like Coupled-Cluster Singles and Doubles (CCSD) can be used to refine the energies obtained from DFT calculations, providing more accurate predictions of reaction rates and product distributions. mdpi.com

Table 2: Predicted Activation Energies for Reaction of 2,3-Dibromo-1,1,1,3-tetrafluoropropane with OH Radical (Exemplary Data)

This table illustrates hypothetical competing reaction pathways and their calculated energy barriers.

| Reaction Pathway | Description | Activation Energy (Ea) (kJ/mol) | Relative Rate |

| Path A | H-abstraction from C2 | 12.5 | Fast |

| Path B | H-abstraction from C3 | 25.1 | Slow |

| Path C | Br elimination | 150.7 | Negligible |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules. nih.gov By calculating properties related to how a molecule interacts with electromagnetic radiation, scientists can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectra. These predictions are vital for identifying and characterizing newly synthesized compounds like 2,3-Dibromo-1,1,1,3-tetrafluoropropane.

The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) is a common application. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, often using DFT methods. These theoretical values, when referenced against a standard (like TMS), provide a predicted spectrum that can be compared with experimental results for validation. nih.govnih.gov Similarly, vibrational frequencies from IR spectroscopy can be computed. nih.gov The calculated frequencies correspond to specific molecular motions (stretching, bending), and their comparison with experimental spectra helps confirm the molecule's structure. nih.gov

Table 3: Predicted Spectroscopic Parameters for 2,3-Dibromo-1,1,1,3-tetrafluoropropane (Exemplary Data)

This table shows plausible predicted values that would be used to compare against experimental spectra.

| Parameter | Nucleus/Bond | Predicted Value | Unit |

| Chemical Shift (δ) | ¹H (on C2) | 4.8 | ppm |

| Chemical Shift (δ) | ¹H (on C3) | 5.2 | ppm |

| Chemical Shift (δ) | ¹³C (C1) | 120 (quartet) | ppm |

| Chemical Shift (δ) | ¹³C (C2) | 55 | ppm |

| Chemical Shift (δ) | ¹⁹F (on C1) | -75 | ppm |

| Chemical Shift (δ) | ¹⁹F (on C3) | -180 | ppm |

| IR Vibrational Frequency | C-H Stretch | 3010 | cm⁻¹ |

| IR Vibrational Frequency | C-F Stretch | 1100-1350 | cm⁻¹ |

| IR Vibrational Frequency | C-Br Stretch | 550-650 | cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov This is particularly useful for conformational analysis and understanding intermolecular interactions.

For a flexible molecule like 2,3-Dibromo-1,1,1,3-tetrafluoropropane, rotation around the C-C single bonds can lead to various conformers (or rotamers). MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. biorxiv.org This provides insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. nih.gov Furthermore, MD can simulate the compound in a condensed phase (e.g., in a solvent or on a surface) to study intermolecular forces. nih.gov These simulations can reveal how the molecule interacts with its neighbors through van der Waals forces, dipole-dipole interactions, or halogen bonding, which are key to understanding its bulk physical properties like boiling point and solubility. mdpi.comresearchgate.net

Table 4: Conformational Analysis of 2,3-Dibromo-1,1,1,3-tetrafluoropropane (Exemplary Data)

This table illustrates how different spatial arrangements (conformers) have different relative energies.

| Conformer | Dihedral Angle (Br-C2-C3-Br) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| Anti | ~180° | 0 (most stable) | 65 |

| Gauche 1 | ~60° | 5.2 | 17.5 |

| Gauche 2 | ~-60° | 5.2 | 17.5 |

Derivatives and Applications in Advanced Organic Synthesis

Synthetic Utility as Reactive Intermediates for Specialty Chemicals

2,3-Dibromo-1,1,1,3-tetrafluoropropane is a functionalized haloalkane that acts as a potent reactive intermediate for the synthesis of specialty chemicals. Haloalkanes are a class of compounds widely used in organic chemistry as precursors for a variety of functional groups. wikipedia.org The presence of two bromine atoms, which are good leaving groups, on adjacent carbons in 2,3-Dibromo-1,1,1,3-tetrafluoropropane allows it to undergo several types of transformations, primarily elimination and substitution reactions.

In dehydrohalogenation reactions, the bromine and a neighboring hydrogen atom are removed to form an alkene, and dihaloalkanes can be similarly converted into alkynes. wikipedia.org This reactivity allows the carbon skeleton of 2,3-Dibromo-1,1,1,3-tetrafluoropropane to be converted into unsaturated systems, which are themselves versatile platforms for further chemical modification. Furthermore, the bromine atoms can be replaced by other nucleophiles, a process of significant synthetic value for introducing different functionalities into the fluorinated backbone. wikipedia.org A related compound, 3-Bromo-1,1,2,2-tetrafluoropropane, is noted for its use as a building block in the synthesis of other fluorinated compounds, highlighting the role of such brominated and fluorinated structures as intermediates in producing specialty chemicals and materials.

Preparation of Fluorinated Building Blocks for Complex Molecules

The synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, often relies on the use of specialized, pre-functionalized building blocks. Fluorinated building blocks are especially important, as the incorporation of fluorine can dramatically alter a molecule's biological and chemical properties. nih.gov

2,3-Dibromo-1,1,1,3-tetrafluoropropane is a suitable precursor for generating highly valuable unsaturated fluorinated scaffolds like alkynes. The conversion of dihaloalkanes into alkynes is a fundamental transformation in organic synthesis, typically achieved through a double dehydrohalogenation reaction. wikipedia.org This process involves the elimination of two equivalents of hydrogen bromide (HBr) using a base. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be an effective base for the elimination reaction of bromoalkenes to yield alkynes. nih.gov Applying this principle, 2,3-Dibromo-1,1,1,3-tetrafluoropropane can be converted into a fluorinated alkyne, a versatile building block for further synthetic elaborations.

Fluorinated allenes are another class of valuable compounds used in medicinal and material chemistry. nih.govnih.govdoaj.org While the direct conversion of 2,3-Dibromo-1,1,1,3-tetrafluoropropane to an allene (B1206475) is a more complex transformation, the alkyne intermediate derived from it can potentially serve as a starting point for allene synthesis through subsequent reactions. The strategic synthesis of such fluorinated motifs is a key area of research. nih.govresearchgate.net

Table 1: Potential Transformation to a Fluorinated Alkyne

| Starting Material | Reaction Type | Potential Product |

|---|

The introduction of fluorine atoms into organic molecules is a widely used strategy in drug discovery and development. nih.gov Fluorine can enhance metabolic stability, bioavailability, and binding affinity. nih.gov Consequently, about 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. nih.gov Fluorinated building blocks derived from precursors like 2,3-Dibromo-1,1,1,3-tetrafluoropropane are therefore of significant interest.

The synthesis of biologically active molecules often involves multicomponent reactions (MCRs) to rapidly generate libraries of complex structures for screening. bohrium.comnih.govdntb.gov.ua While 2,3-Dibromo-1,1,1,3-tetrafluoropropane serves as a foundational block for creating various fluorinated compounds, its specific application in the synthesis of pyrethroid precursors is not explicitly detailed in the surveyed literature. However, the general utility of fluorinated intermediates is well-established in the creation of a wide range of bioactive molecules, including antifungal agents and novel therapeutics. nih.govmdpi.com The development of methods to synthesize fluorinated compounds remains a critical goal for accessing new and improved biologically active agents. mdpi.com

Table 2: Examples of Biologically Active Compound Classes Containing Fluorine

| Compound Class | Therapeutic Area/Application | Reference |

|---|---|---|

| Fluorinated N-benzylisatins | Agrochemicals (Antifungal) | mdpi.com |

| Bromo-substituted Benzofurans | Anticancer (Leukemia) | mdpi.com |

| Fluorinated Pyranonaphthoquinones | Antimicrobial, Antifungal, Antitumor | nih.gov |

Catalytic Roles in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions (e.g., using related compounds)

While 2,3-Dibromo-1,1,1,3-tetrafluoropropane itself is typically a substrate in chemical reactions, the broader class of organofluorine compounds and fluoride ions play crucial roles in modern catalytic cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Hiyama, and Stille reactions, fluoride ions have been shown to play a multifaceted role. thieme-connect.com They can promote the key transmetalation step by forming reactive palladium-fluoride complexes that readily engage with the nucleophilic partner. thieme-connect.comacs.org Fluoride can also catalyze the final reductive elimination step, which forms the desired product. thieme-connect.com However, an excess of fluoride can also lead to the formation of unreactive anionic species, demonstrating the need for careful control of reaction conditions. thieme-connect.com

The development of palladium-catalyzed cross-coupling reactions involving organofluorine compounds is an active area of research. mdpi.com For example, a key intermediate in the base-free Suzuki-Miyaura coupling of tetrafluoroethylene (B6358150) was identified as a trifluorovinyl palladium(II) fluoride complex, which showed unique reactivity. mdpi.com Furthermore, related compounds like aryl fluorosulfates have emerged as effective partners in various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, often under milder conditions than their traditional aryl halide counterparts. rsc.org The challenge in forming carbon-fluorine bonds via cross-coupling often lies in the reductive elimination step from the metal center, a hurdle that has been addressed through rational ligand design and understanding the stabilizing or destabilizing effects of additives like water. nih.gov

Environmental Research Methodologies for Halogenated Alkanes

Investigation of Atmospheric Degradation Pathways

The atmospheric fate of a halogenated alkane is primarily determined by its persistence, the mechanisms of its breakdown, and the nature of its degradation products.

The principal degradation pathway for most haloalkanes in the troposphere is their reaction with photochemically generated hydroxyl (OH) radicals. cdc.govunito.it Research methodologies to study this reactivity are well-established.

Laboratory Studies: The reactivity of a compound like 2,3-Dibromo-1,1,1,3-tetrafluoropropane with OH radicals is typically measured in laboratory settings using smog chambers or flow tube reactors. The general approach involves:

Relative Rate Method: The target compound is introduced into a reaction chamber with a reference compound for which the OH reaction rate constant is well-known. OH radicals are generated, often by the photolysis of a precursor like ozone or hydrogen peroxide. unito.it The decay rates of the target and reference compounds are monitored over time, usually by Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy. The rate constant for the target compound can be calculated relative to the reference.

Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP-LIF): This is an absolute method where a pulse of laser light photolyzes a precursor to create OH radicals. The subsequent decay of the OH radical concentration in the presence of the target compound is monitored by laser-induced fluorescence, allowing for a direct calculation of the reaction rate constant.

For example, theoretical studies on 1-bromo-3,3,3-trifluoropropene, a structurally related compound, have been conducted to model its reaction with OH radicals. mdpi.com These computational studies, often using methods like the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory, investigate different reaction pathways, such as OH addition to the carbon-carbon double bond or H-atom abstraction, to determine the most energetically favorable degradation routes. mdpi.com Similar computational chemistry approaches could be applied to 2,3-Dibromo-1,1,1,3-tetrafluoropropane to predict its primary reaction mechanisms with OH radicals. The presence of bromine atoms suggests that it would likely have a high reactivity, leading to a relatively short atmospheric lifetime. mdpi.com

The data from photochemical reactivity studies are crucial for calculating two key environmental metrics: Atmospheric Lifetime and Ozone Depletion Potential (ODP).

Atmospheric Lifetime (τ): The atmospheric lifetime of a compound is primarily determined by its rate of reaction with OH radicals. Once the rate constant (kOH) is known, the atmospheric lifetime can be estimated using the following equation: τ = 1 / (kOH * [OH]) Where [OH] is the average global concentration of hydroxyl radicals in the troposphere.

For instance, studies on trans-1-chloro-3,3,3-trifluoropropylene (tCFP), another halogenated propane (B168953), used a three-dimensional model of atmospheric chemistry and physics (MOZART 3) to derive an atmospheric lifetime of 40.4 days. nih.govcopernicus.org This type of model incorporates the reaction rate data into a global atmospheric simulation to provide a more comprehensive lifetime assessment.

Ozone Depletion Potential (ODP): The ODP is a relative measure of a compound's ability to destroy stratospheric ozone compared to a reference compound, typically CFC-11 (Trichlorofluoromethane), which is assigned an ODP of 1.0. wikipedia.org The ODP is calculated based on several factors:

The compound's atmospheric lifetime.

The molecular weight of the compound.

The number of chlorine and/or bromine atoms in the molecule.

The efficiency of bromine and chlorine in ozone destruction cycles.

Brominated compounds generally exhibit higher ODPs than their chlorinated counterparts because bromine is a more efficient catalyst for ozone destruction. wikipedia.org The ODP for a short-lived substance like 2,3-Dibromo-1,1,1,3-tetrafluoropropane would be calculated using complex 2-D or 3-D atmospheric models that simulate its transport to the stratosphere and the subsequent release of bromine atoms. nih.govcopernicus.org For example, the short-lived compound trans-1-chloro-3,3,3-trifluoropropylene was determined to have a very low ODP of 0.00034 using such a model. nih.govcopernicus.org

Table 1: Conceptual Framework for Atmospheric Impact Assessment This table illustrates the type of data required and the conceptual values for a hypothetical assessment of 2,3-Dibromo-1,1,1,3-tetrafluoropropane, based on data for similar compounds.

| Parameter | Methodology | Illustrative Example Compound | Example Value | Relevance to 2,3-Dibromo-1,1,1,3-tetrafluoropropane |

|---|---|---|---|---|

| OH Radical Reaction Rate Constant (kOH) | Smog Chamber / PLP-LIF | 1,2-dibromo-3-chloropropane (B7766517) | 4.4x10-13 cm3/molecule-s cdc.gov | Crucial for determining atmospheric lifetime. |

| Atmospheric Lifetime (τ) | 3-D Atmospheric Modeling (e.g., MOZART 3) | trans-1-chloro-3,3,3-trifluoropropylene | 40.4 days nih.govcopernicus.org | Indicates persistence and potential for long-range transport. |

| Ozone Depletion Potential (ODP) | Semi-empirical and 2-D/3-D Modeling | trans-1-chloro-3,3,3-trifluoropropylene | 0.00034 nih.govcopernicus.org | Quantifies potential impact on the stratospheric ozone layer. |

Research on Environmental Fate and Transport in Aquatic and Terrestrial Systems

When released into the environment, halogenated alkanes can partition between air, water, soil, and sediment. Understanding these processes is key to predicting their environmental distribution and impact.

Volatilization: Volatilization is the process by which a chemical transfers from soil or water into the air. For a compound like 2,3-Dibromo-1,1,1,3-tetrafluoropropane, which is expected to be volatile, this is a major transport pathway. Laboratory studies typically involve:

Soil and Water Column Experiments: A known amount of the compound is applied to soil or water samples in a controlled environment. The concentration of the compound in the air above the sample is measured over time using techniques like gas chromatography.

Factors Studied: Research on the structurally similar 1,2-dibromo-3-chloropropane (DBCP) showed that volatilization rates are influenced by soil type (higher from sandy soils than clay), soil moisture content, and application method. nih.gov For example, adding water after application can act as a barrier, reducing the volatilization rate. nih.gov

Adsorption: Adsorption to soil and sediment particles can reduce a chemical's mobility and bioavailability. Methodologies to study adsorption include:

Batch Equilibrium Studies: Soil or sediment samples are mixed with aqueous solutions containing the test compound at various concentrations. The mixtures are agitated until equilibrium is reached. The concentration of the compound remaining in the solution is measured, and the amount adsorbed to the solid phase is calculated by difference.

Sorption Coefficients: These studies yield key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to organic matter in soil and sediment. For hydrophobic compounds, higher Koc values mean stronger adsorption and less mobility. Studies on DBCP indicated that adsorption is a significant factor in reducing volatilization from dry soils. nih.gov

Biodegradation is the breakdown of organic matter by microorganisms. Halogenated alkanes can be resistant to biodegradation due to the strength of the carbon-halogen bond. nih.gov

Methodologies for Study:

Microcosm Studies: Samples of soil, water, or sediment are collected from the environment and placed in laboratory containers (microcosms). The test compound is added, and the system is monitored over time for the disappearance of the parent compound and the appearance of breakdown products. These studies can be conducted under aerobic (oxygen-rich) or anaerobic (oxygen-poor) conditions.

Enrichment Cultures: To identify specific microorganisms capable of degrading the compound, researchers may use enrichment techniques. A sample from a contaminated site is cultured in a medium where the test compound is the sole source of carbon and energy. This selects for microbes that can metabolize the compound. nih.gov

Genetic and Enzymatic Analysis: Once degrading organisms are isolated, their metabolic pathways can be elucidated. This involves identifying the specific enzymes, such as dehalogenases, that catalyze the initial steps of degradation. nih.gov For example, research on 1,2,3-trichloropropane (B165214) (TCP) has involved engineering haloalkane dehalogenases to improve their activity towards TCP, enabling bacterial strains to use it as a carbon source. nih.govmdpi.com

While no specific biodegradation studies on 2,3-Dibromo-1,1,1,3-tetrafluoropropane are available, research on similar compounds like 1,2-dibromo-3-chloropropane suggests that biodegradation in soil can occur under certain conditions, but the process is often slow. cdc.gov

Table 2: Methodologies for Aquatic and Terrestrial Fate Assessment

| Environmental Process | Research Methodology | Key Parameters Measured | Influencing Factors |

|---|---|---|---|

| Volatilization | Laboratory soil/water columns with headspace gas analysis (GC) | Volatilization rate, Henry's Law Constant | Soil type, moisture, temperature, application method nih.gov |

| Adsorption | Batch equilibrium studies | Sorption coefficient (Kd), Organic carbon partition coefficient (Koc) | Soil organic matter content, clay content, pH nih.gov |

| Biodegradation | Aerobic/anaerobic microcosms, enrichment cultures | Degradation rate, half-life, identification of metabolites | Presence of adapted microbial communities, oxygen levels, nutrient availability nih.gov |

Development of Environmentally Conscious Alternatives and Process Innovations (Academic Focus on Replacement Research)

Concerns over the environmental impacts of halogenated compounds, particularly their ozone depletion and global warming potentials, drive research into safer alternatives. wikipedia.org The academic focus is on designing molecules that retain their desired functional properties (e.g., as refrigerants, solvents, or fire suppressants) while having minimal environmental impact.

Conceptual Framework for Alternative Development:

Structure-Activity Relationships: Researchers study how a molecule's structure affects its environmental properties. For example, incorporating hydrogen atoms into haloalkanes (creating hydrochlorofluorocarbons or hydrofluorocarbons) makes them susceptible to degradation by OH radicals in the troposphere, reducing their atmospheric lifetimes and ODPs. wikipedia.org

Introducing Instability: The presence of a carbon-carbon double bond, as seen in hydrofluoroolefins (HFOs), makes the molecule highly reactive in the atmosphere, leading to very short lifetimes and low Global Warming Potentials (GWPs). wikipedia.org For example, HFO-1234yf (2,3,3,3-tetrafluoropropene) was developed as a replacement for R-134a in car air conditioning systems precisely because its double bond ensures rapid atmospheric degradation. wikipedia.org

Balancing Properties: The challenge is to balance environmental safety with performance and safety. For instance, while HFO-1234yf has a very low GWP, its atmospheric breakdown can produce trifluoroacetic acid (TFA), a persistent substance, and it is also flammable, requiring engineering solutions to manage this risk. wikipedia.org Research into alternatives for brominated compounds often involves seeking molecules that provide fire suppression efficiency without containing bromine, or by designing brominated molecules with very short atmospheric lifetimes to prevent bromine from reaching the stratosphere. mdpi.com

The development of alternatives to a compound like 2,3-Dibromo-1,1,1,3-tetrafluoropropane would likely follow this framework, aiming for a substance with similar utility but with structural features that promote rapid environmental degradation and eliminate ozone-depleting halogens.

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of specifically substituted bromofluoropropanes presents ongoing challenges in achieving high yields and selectivity. Current research efforts are directed towards discovering more efficient and controlled synthetic methodologies. One promising approach involves the addition of bromine (Br₂) to hydrofluoroolefin (HFO) gases. For instance, the isomer of 2,3-Dibromo-1,1,1,3-tetrafluoropropane has been successfully synthesized from HFO-1234ze in a 56% yield, providing a scalable route to this key starting material. otka-palyazat.hu The bromo-functional groups on these molecules are prime targets for further chemical transformations, opening pathways to new molecules containing trifluoropropyl and trifluoropropenyl fragments. otka-palyazat.hu

A significant hurdle in organofluorine chemistry is the activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. nih.gov Overcoming this requires the development of sophisticated catalytic systems. Research is actively exploring transition-metal catalysis, particularly with palladium and nickel complexes, to facilitate cross-coupling reactions involving fluoroaromatics. mdpi.com These catalysts have shown promise in activating C-F bonds under specific conditions, although challenges like catalyst selectivity and functional group tolerance remain. mdpi.compharmtech.com

Future work will likely focus on:

Lewis Acid Catalysis: Utilizing Lewis acids like B(C₆F₅)₃ to activate C-F bonds in saturated fluorocarbons for subsequent functionalization. nih.gov

Transition-Metal-Free Systems: Developing methods that bypass the need for expensive and potentially toxic transition metals, for example, by using silylboronates and a strong base to achieve defluorinative functionalization. springernature.com

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive fluorination and bromination reactions under milder conditions, reducing the reliance on harsh chemical reagents.

Table 1: Emerging Catalytic Systems for Halogenated Propane (B168953) Synthesis

| Catalytic System | Target Transformation | Advantages | Key Challenges |

|---|---|---|---|

| Palladium (Pd) Complexes | Cross-coupling, C-F bond activation | High efficiency for some substrates, well-studied | Catalyst cost, ligand design, limited scope for certain heterocycles. mdpi.compharmtech.com |

| Nickel (Ni) Complexes | Cross-coupling of fluoroaromatics | Complementary to Palladium, lower cost | Selectivity issues, requires specific directing groups. mdpi.com |

| Gold (Au) Complexes | C(sp³)-CF₃ bond formation | Unique reactivity via fluoride-rebound mechanism | Limited to specific precursors, stability of intermediates. nih.gov |

| Boron-based Lewis Acids (e.g., B(C₆F₅)₃) | C-F bond activation in saturated fluorocarbons | Metal-free, activates strong C-F bonds | Requires fluorophilic electrophiles, solvent effects are critical. nih.gov |

Design and Synthesis of New Materials Incorporating Bromofluoropropane Derivatives

The unique properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and specific electronic characteristics—make fluorinated molecules highly desirable for advanced materials. Bromofluoropropanes like 2,3-Dibromo-1,1,1,3-tetrafluoropropane serve as versatile building blocks for creating new materials. The presence of bromine atoms provides reactive sites for polymerization or for grafting onto other molecular scaffolds.

Research is focused on leveraging these derivatives for applications in:

Polymers and Liquid Crystals: Incorporating fluorinated propane units into polymer backbones can enhance thermal stability, chemical resistance, and create materials with low surface energy. Benzanthrone derivatives, for example, have been explored for their potential in liquid crystal displays and polymeric materials. nih.gov

Pharmaceuticals and Agrochemicals: The trifluoromethyl group is a key motif in many modern drugs and pesticides. researchgate.net Synthetic pathways starting from bromofluoropropanes could lead to novel bioactive molecules. The development of methods for late-stage fluorination is a particularly active area of research, aiming to introduce fluorine into complex molecules at a final step. pharmtech.com

Specialty Fluids and Refrigerants: Fully and partially fluorinated hydrocarbons are investigated for use as heat-transfer fluids, dielectric insulators, and next-generation refrigerants. achrnews.comncert.nic.in The challenge lies in balancing performance properties with environmental considerations, such as Global Warming Potential (GWP). achrnews.com

The chemical diversification of existing molecules is a powerful strategy for discovering new compounds with desirable properties. researchgate.netnih.gov For instance, research on marine sponge extracts has shown that one-step chemical modifications can produce novel derivatives with unique structures. researchgate.netnih.gov A similar approach could be applied to bromofluoropropanes to generate libraries of new compounds for screening in various material science and biomedical applications.

Table 2: Potential Applications of Materials Derived from Bromofluoropropanes

| Material Class | Potential Application | Desired Property from Fluoro-Bromo Moiety | Research Focus |

|---|---|---|---|

| Fluoropolymers | High-performance coatings, seals | Thermal stability, chemical inertness, low friction | Controlled polymerization, cross-linking strategies |

| Bioactive Molecules | Pharmaceuticals, agrochemicals | Enhanced metabolic stability, binding affinity | Stereoselective synthesis, late-stage functionalization. pharmtech.comresearchgate.net |

| Liquid Crystals | Display technologies | Dipole moment, molecular ordering | Synthesis of mesogenic cores with fluorinated tails. nih.gov |

| Spirocyclic Compounds | Drug discovery | Three-dimensional structure, high Fsp³. nih.gov | Design of novel spirocyclization reactions. nih.gov |

Advancement in Sustainable Chemical Methodologies for Halogenated Organics

The synthesis of halogenated organic compounds, including 2,3-Dibromo-1,1,1,3-tetrafluoropropane, has traditionally relied on methods that use hazardous reagents and generate significant waste. eurekaselect.com There is a strong impetus to develop "green" or sustainable chemical processes that are safer, more energy-efficient, and have a lower environmental footprint. researchgate.net

Key areas for advancement include:

Greener Reagents: Replacing toxic and corrosive elemental halogens (like Br₂) and hazardous fluorinating agents (like hydrogen fluoride) is a major goal. eurekaselect.comox.ac.uk Research is exploring N-halo reagents (e.g., N-halosuccinimide) and electrochemical methods that generate the reactive halogen species in situ, minimizing risk. eurekaselect.comnumberanalytics.com The development of HF-free fluorination is a particularly critical challenge being addressed by start-ups like FluoRok. ox.ac.uk

Alternative Solvents: Solvents can account for a large portion of the mass in a chemical process. nih.gov The shift is towards using water, supercritical CO₂, or recyclable ionic liquids instead of volatile organic solvents. numberanalytics.comlongdom.org Micellar catalysis in water, for instance, has been shown to improve yields and reduce catalyst loading for key reactions like Sonogashira couplings. nih.gov

Energy Efficiency: Employing alternative energy sources such as microwave and ultrasound irradiation can dramatically shorten reaction times and increase yields, leading to more efficient processes compared to conventional heating. researchgate.netlongdom.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. longdom.org This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Table 3: Comparison of Traditional vs. Sustainable Synthetic Approaches for Halogenated Organics

| Feature | Traditional Methodology | Sustainable (Green) Methodology |

|---|---|---|

| Halogen Source | Elemental Halogens (Cl₂, Br₂) | N-halo reagents, Oxidative halogenation with alkali halides, Electrochemical generation. eurekaselect.com |

| Fluorine Source | Hydrogen Fluoride (B91410) (HF), Fluorine Gas (F₂) | Fluorinated ionic liquids, Electrochemical fluorination, Solid-phase reagents. ox.ac.uknumberanalytics.com |

| Solvents | Volatile Organic Compounds (e.g., DMF, CH₂Cl₂) | Water, Supercritical CO₂, Ionic Liquids, Neat/Solvent-free conditions. nih.govlongdom.org |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, Ultrasound activation, Flow chemistry. longdom.org |

Interdisciplinary Approaches in Bromofluorocarbon Research

Addressing the complex challenges and unlocking the full potential of bromofluorocarbons require collaboration across multiple scientific disciplines. The development of a new molecule, from synthesis to application, is rarely a linear process confined to a single field.

Chemistry and Materials Science: Organic chemists focus on designing synthetic routes, while materials scientists test the resulting compounds for specific physical and chemical properties. This iterative feedback loop is essential for creating materials like advanced polymers or next-generation refrigerants where performance is paramount. ox.ac.uknih.gov

Computational and Theoretical Chemistry: Quantum mechanical calculations can predict reaction mechanisms, helping to design better catalysts and select optimal reaction conditions. youtube.com This reduces the need for extensive empirical screening, saving time and resources.

Biology and Medicine: For pharmaceutical applications, synthetic chemists must work closely with biologists and pharmacologists to assess the efficacy and safety of new fluorinated compounds. The unique properties of fluorine-18 (B77423) make it a valuable radionuclide for Positron Emission Tomography (PET) imaging, a field that requires tight integration of organic synthesis, radiochemistry, and clinical research. nih.gov

Chemical Engineering and Environmental Science: Scaling up a laboratory synthesis to an industrial process requires the expertise of chemical engineers to ensure efficiency, safety, and cost-effectiveness. epa.gov Environmental scientists are crucial for assessing the life cycle impact of these chemicals, from production to disposal, ensuring that new technologies are truly sustainable. nih.gov

The future of bromofluorocarbon research depends on fostering these interdisciplinary partnerships to accelerate innovation in a safe and environmentally responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.